N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide
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Overview
Description
N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide is a complex organic compound with a unique structure that includes a cyano group, a cyclohexyl ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the cyclohexylamine derivative: The starting material, 1-cyano-3-methylcyclohexane, is reacted with an amine to form the corresponding cyclohexylamine derivative.
Amide bond formation: The cyclohexylamine derivative is then reacted with an acyl chloride or anhydride to form the amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amide or cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.
Scientific Research Applications
N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and amide linkage play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide: can be compared with other amide-containing compounds such as N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylbutanamide.
N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylhexanamide: is another similar compound with a different alkyl chain length.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-[2-[(1-cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-12(2)6-7-14(20)18-10-15(21)19-16(11-17)8-4-5-13(3)9-16/h12-13H,4-10H2,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTCLGPVWKIXNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)CNC(=O)CCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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